molecular formula C5H4F3NOS B13989863 4-Thiazolemethanol, 5-(trifluoromethyl)-

4-Thiazolemethanol, 5-(trifluoromethyl)-

Cat. No.: B13989863
M. Wt: 183.15 g/mol
InChI Key: XANYMJZJBACOHU-UHFFFAOYSA-N
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Description

4-Thiazolemethanol, 5-(trifluoromethyl)- is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolemethanol, 5-(trifluoromethyl)- typically involves the reaction of thiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolemethanol, 5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding thiazole derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Thiazolemethanol, 5-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4-Thiazolemethanol, 5-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Thiazolemethanol, 2-bromo-α-methyl-5-(trifluoromethyl)-
  • 5-Thiazolemethanol, 4-methyl-α-(trifluoromethyl)-
  • 2,4-Disubstituted thiazoles

Comparison: 4-Thiazolemethanol, 5-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can enhance its biological activity and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C5H4F3NOS

Molecular Weight

183.15 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2

InChI Key

XANYMJZJBACOHU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(F)(F)F)CO

Origin of Product

United States

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